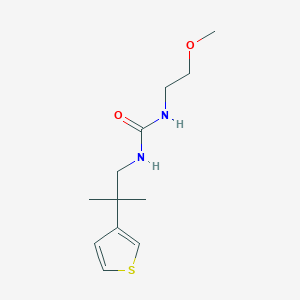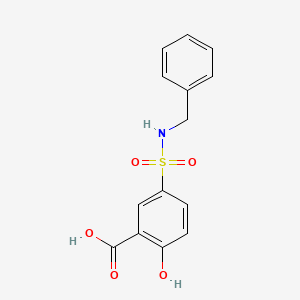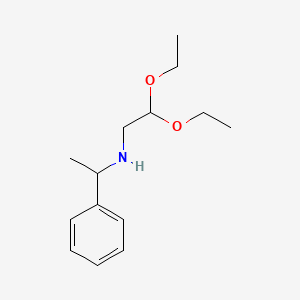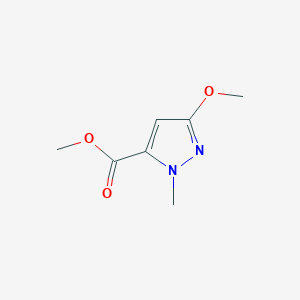
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MTDP and is a urea derivative. MTDP has shown potential in various scientific applications, including as an anti-inflammatory agent and as a potential treatment for cancer. The purpose of
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves the reaction of 2-methyl-2-(thiophen-3-yl)propan-1-ol with 1-isocyanato-2-methoxyethane in the presence of a base to form the corresponding urea derivative.
Starting Materials
2-methyl-2-(thiophen-3-yl)propan-1-ol, 1-isocyanato-2-methoxyethane, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-methyl-2-(thiophen-3-yl)propan-1-ol in anhydrous dichloromethane., Step 2: Add a catalytic amount of triethylamine to the reaction mixture., Step 3: Slowly add 1-isocyanato-2-methoxyethane to the reaction mixture while stirring at room temperature., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Quench the reaction by adding water to the reaction mixture., Step 6: Extract the product with dichloromethane., Step 7: Dry the organic layer over anhydrous sodium sulfate., Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 9: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product.
Mecanismo De Acción
The mechanism of action of MTDP is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. MTDP may also induce apoptosis in cancer cells by activating certain signaling pathways.
Efectos Bioquímicos Y Fisiológicos
MTDP has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MTDP in lab experiments is its potential as an anti-inflammatory agent and as a treatment for cancer. However, there are also limitations to using MTDP in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on MTDP. One possible direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for cancer. This could involve studying its mechanism of action in more detail and testing its effectiveness in animal models.
Another possible direction is to explore the potential of MTDP in other scientific applications. For example, it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Overall, MTDP is a promising chemical compound with potential in various scientific applications. Further research is needed to fully understand its mechanism of action and to explore its potential in different experimental settings.
Aplicaciones Científicas De Investigación
MTDP has shown potential in various scientific applications. One of the most promising applications is as an anti-inflammatory agent. Studies have shown that MTDP can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. This makes it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
MTDP has also shown potential as a treatment for cancer. Studies have shown that MTDP can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-12(2,10-4-7-17-8-10)9-14-11(15)13-5-6-16-3/h4,7-8H,5-6,9H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMIKAVSNWAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCCOC)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2661197.png)

![2-[(Piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2661200.png)

![5-Chloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2661204.png)


![N-(4-carbamoylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2661210.png)
![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2661211.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2661213.png)
![N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661214.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2661217.png)
